BenchChemオンラインストアへようこそ!

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

This morpholinopyrimidine-sulfonamide building block is specifically engineered for kinase inhibitor lead optimization. The butane-1-sulfonamide chain delivers a distinct XLogP3 of 1.4 and 9 rotatable bonds, avoiding solubility/promiscuity risks of aryl analogs while maintaining permeability. Its TPSA of 105 Ų ensures oral bioavailability potential. The modular core-spacer-terminus architecture enables systematic SAR at three positions, making it ideal for PI3K/mTOR inhibitor libraries and diversity-oriented synthesis. Procure this differentiated intermediate to avoid activity cliff risks from generic substitutions.

Molecular Formula C15H27N5O3S
Molecular Weight 357.47
CAS No. 1207023-59-3
Cat. No. B2608332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide
CAS1207023-59-3
Molecular FormulaC15H27N5O3S
Molecular Weight357.47
Structural Identifiers
SMILESCCCCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2
InChIInChI=1S/C15H27N5O3S/c1-3-4-11-24(21,22)17-6-5-16-14-12-15(19-13(2)18-14)20-7-9-23-10-8-20/h12,17H,3-11H2,1-2H3,(H,16,18,19)
InChIKeyFQUAUTDVPSEFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide (CAS 1207023-59-3): A Morpholinopyrimidine Sulfonamide Building Block for Kinase-Targeted Library Synthesis


N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide (CAS 1207023-59-3) is a synthetic sulfonamide derivative built on a 2-methyl-6-morpholinopyrimidine core, linked via an ethylenediamine spacer to a butane-1-sulfonamide chain [1]. With a molecular formula of C15H27N5O3S and a molecular weight of 357.5 g/mol, it belongs to the morpholinopyrimidine class, a scaffold extensively validated in kinase inhibitor programs, notably PI3K and mTOR inhibitors [2]. Its computed XLogP3 of 1.4 and a topological polar surface area of 105 Ų place it within favorable drug-like chemical space, making it a versatile intermediate for medicinal chemistry campaigns targeting ATP-binding pockets [1].

Why N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide Cannot Be Replaced by Generic Morpholinopyrimidine Sulfonamides


Within the morpholinopyrimidine sulfonamide class, subtle variations in the sulfonamide N-substituent profoundly alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which in turn dictate target binding, selectivity, and pharmacokinetic fate [1]. The butane-1-sulfonamide chain of this compound confers a distinct XLogP3 (1.4) and rotatable bond profile compared to its methyl-, ethyl-, or aryl-sulfonamide analogs, directly impacting membrane permeability and binding site complementarity [2]. Generic substitution with a shorter-chain or aryl sulfonamide analog risks significant shifts in these critical drug-like properties, potentially invalidating SAR data and leading to erroneous activity cliff interpretations in lead optimization programs [1].

Quantitative Differentiation Guide: N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide vs. Its Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison with Methanesulfonamide and Benzenesulfonamide Analogs

The butane-1-sulfonamide chain provides a computed XLogP3 of 1.4 [1], representing a moderate lipophilicity that balances membrane permeability with aqueous solubility. The methanesulfonamide analog (C12H21N5O3S) has a shorter alkyl chain and thus a lower predicted XLogP, while the 4-fluorobenzenesulfonamide analog (C17H22FN5O3S) introduces an aromatic ring that increases lipophilicity and pi-stacking potential . This intermediate XLogP3 value positions the compound favorably within the optimal range (1–3) for oral drug candidates, avoiding the excessive lipophilicity risks associated with aryl sulfonamide analogs.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability vs. Aryl Sulfonamide Analogs

The compound exhibits a computed TPSA of 105 Ų [1], which is within Veber's threshold of <140 Ų for favorable oral bioavailability. The 4-methoxybenzenesulfonamide analog contains additional oxygen atoms in the aryl sulfonamide moiety, increasing TPSA above 120 Ų, which may reduce passive membrane permeation [2]. Maintaining TPSA below 140 Ų while achieving sufficient target binding is a critical design parameter in kinase inhibitor optimization, and this compound's TPSA value offers a balanced starting point.

TPSA Oral bioavailability Veber's rules

Rotatable Bond Count and Conformational Flexibility vs. Constrained Aryl Analogs

With 9 rotatable bonds [1], the compound offers greater conformational自由度 than rigid aryl sulfonamide analogs (e.g., 4-fluorobenzenesulfonamide analog with approximately 7-8 rotatable bonds due to restricted aryl rotation). This flexibility may be advantageous for induced-fit binding to kinase active sites but could incur a higher entropic penalty upon binding. The butyl chain length specifically enables exploration of lipophilic pockets distal to the hinge-binding region of kinases, a design feature exploited in PI3K/mTOR inhibitor optimization campaigns [2].

Conformational flexibility Entropic cost Kinase binding

Hydrogen Bond Donor/Acceptor Profile Compared with Amide-Linked Analogs

The compound features 2 hydrogen bond donors (sulfonamide NH and pyrimidine NH) and 8 hydrogen bond acceptors (sulfonamide S=O, morpholine oxygen, pyrimidine nitrogens) [1]. This donor/acceptor ratio differs from amide-linked analogs such as 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide, which contain an additional carbonyl acceptor, altering the hydrogen-bonding pharmacophore. The sulfonamide NH (pKa ~10-11) is a stronger H-bond donor than the corresponding amide NH, which can enhance binding affinity to kinase hinge regions that present a complementary H-bond acceptor pattern [2].

Hydrogen bonding Kinase hinge binding Selectivity

Optimal Application Scenarios for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring Moderate Lipophilicity (XLogP3 1–3 Range)

When constructing a focused kinase inhibitor library, this compound serves as an optimal building block for analogs requiring moderate lipophilicity. Its XLogP3 of 1.4 [1] avoids the solubility and promiscuity risks associated with high-logP aryl sulfonamide analogs while maintaining sufficient membrane permeability, a balance critical for identifying high-quality lead compounds in ATP-competitive kinase assays [2].

Structure-Activity Relationship (SAR) Exploration of the Solvent-Exposed Region in PI3K/mTOR Inhibitors

The butane-1-sulfonamide side chain extends into the solvent-exposed region of the PI3K/mTOR ATP-binding pocket, as established by SAR studies on sulfonyl-substituted morpholinopyrimidines [2]. The 9 rotatable bonds [1] provide conformational flexibility to probe this region, while the sulfonamide NH engages solvent-front residues. This compound is particularly suited for SAR campaigns aimed at improving selectivity within the PI3K isoform family.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced TPSA for Cellular Target Engagement

With a TPSA of 105 Ų [1], below the established 140 Ų threshold for oral bioavailability, this compound is well-positioned for fragment elaboration strategies targeting intracellular kinases. Its physicochemical profile supports both biochemical potency and cellular permeability, addressing a common bottleneck in FBDD where fragment hits with high TPSA fail to translate to cellular activity.

Diversity-Oriented Synthesis Targeting the Morpholinopyrimidine Scaffold

The compound's modular architecture—featuring a morpholinopyrimidine core, ethylenediamine spacer, and butylsulfonamide terminus—allows for systematic variation at three distinct positions. This structural modularity, combined with its favorable computed drug-like properties, makes it an ideal starting point for diversity-oriented synthesis campaigns aimed at generating novel kinase inhibitor chemotypes.

Quote Request

Request a Quote for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.